molecular formula C13H17NO2 B2739664 [(2,3-Dimethoxyphenyl)methyl](methyl)(prop-2-yn-1-yl)amine CAS No. 1240686-33-2

[(2,3-Dimethoxyphenyl)methyl](methyl)(prop-2-yn-1-yl)amine

Cat. No.: B2739664
CAS No.: 1240686-33-2
M. Wt: 219.284
InChI Key: QDSHESSIOPWLHL-UHFFFAOYSA-N
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Description

(2,3-Dimethoxyphenyl)methyl(prop-2-yn-1-yl)amine is an organic compound with the molecular formula C12H15NO2 This compound features a phenyl ring substituted with two methoxy groups at the 2 and 3 positions, a methyl group, and a prop-2-yn-1-yl group attached to an amine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,3-Dimethoxyphenyl)methyl(prop-2-yn-1-yl)amine typically involves the following steps:

    Starting Materials: The synthesis begins with 2,3-dimethoxybenzyl chloride, methylamine, and propargyl bromide.

    Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2,3-Dimethoxyphenyl)methyl(prop-2-yn-1-yl)amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amine group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or potassium carbonate as bases.

Major Products

    Oxidation: Formation of corresponding aldehydes or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amines or ethers.

Scientific Research Applications

(2,3-Dimethoxyphenyl)methyl(prop-2-yn-1-yl)amine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2,3-Dimethoxyphenyl)methyl(prop-2-yn-1-yl)amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (2,4-Dimethoxyphenyl)methyl(prop-2-yn-1-yl)amine
  • (2,3-Dimethoxyphenyl)methyl(prop-2-yn-1-yl)amine
  • (2,3-Dimethoxyphenyl)methyl(but-2-yn-1-yl)amine

Uniqueness

(2,3-Dimethoxyphenyl)methyl(prop-2-yn-1-yl)amine is unique due to its specific substitution pattern on the phenyl ring and the presence of both methyl and prop-2-yn-1-yl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

N-[(2,3-dimethoxyphenyl)methyl]-N-methylprop-2-yn-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c1-5-9-14(2)10-11-7-6-8-12(15-3)13(11)16-4/h1,6-8H,9-10H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDSHESSIOPWLHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC#C)CC1=C(C(=CC=C1)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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